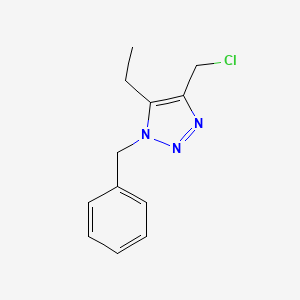

1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole

Descripción

Chemical Classification and Structural Features

1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole belongs to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds characterized by their five-membered ring structure containing three nitrogen atoms. The compound represents a sophisticated example of triazole derivatives, featuring multiple functional groups that significantly influence its chemical behavior and potential applications. The specific molecular formula of this compound is C₁₂H₁₄ClN₃, with a molecular weight of 241.71 grams per mole, distinguishing it from simpler triazole structures through its complex substitution pattern.

The structural architecture of 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole encompasses several key features that define its chemical identity. The triazole ring system forms the core structure, with nitrogen atoms positioned at the 1, 2, and 3 positions of the five-membered ring. This arrangement creates a highly stable aromatic system with six pi electrons delocalized around the ring, contributing to the compound's aromatic character. The benzyl group attached at the N-1 position provides significant steric and electronic influence, while the chloromethyl substituent at the 4-position introduces reactive functionality that enables further chemical transformations.

The ethyl group positioned at the 5-position of the triazole ring represents another distinctive structural element that differentiates this compound from related triazole derivatives. This substitution pattern creates a fully substituted triazole system that exhibits unique reactivity compared to simpler analogs. The presence of the chloromethyl group is particularly noteworthy, as it serves as a reactive site for nucleophilic substitution reactions, making the compound particularly valuable as a synthetic intermediate.

The three-dimensional structure of the compound exhibits planar geometry typical of aromatic heterocycles, with all atoms in the triazole ring adopting sp² hybridization. This planar arrangement facilitates optimal π-electron delocalization and contributes to the stability of the aromatic system. The spatial arrangement of substituents around the triazole core creates specific steric environments that influence both the compound's reactivity and its potential interactions with biological targets.

Historical Context and Significance in Triazole Chemistry

The development of 1,2,3-triazole chemistry can be traced back to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered three nitrogen-containing heterocyclic aromatic ring system. This foundational discovery established the basis for subsequent developments in triazole chemistry that would eventually lead to the synthesis of complex derivatives such as 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole. The historical progression of triazole chemistry accelerated significantly with the establishment of reliable synthetic techniques and the recognition of their versatile interactions with biological systems.

A pivotal moment in triazole chemistry occurred in 1910 when German chemists Otto Dimroth and Gustav Fester synthesized 1H-1,2,3-triazole by heating a solution of hydrazoic acid and acetylene at 100 degrees Celsius for 70 hours. This early synthetic achievement demonstrated the feasibility of constructing triazole rings through thermal cycloaddition processes, though the harsh reaction conditions limited practical applications. The methodological limitations of early synthetic approaches highlighted the need for more efficient and selective methods for triazole construction.

The modern era of triazole synthesis began with the development of the Huisgen cycloaddition reaction, which provided a more systematic approach to triazole formation through 1,3-dipolar cycloaddition between azides and alkynes. Rolf Huisgen was instrumental in understanding the scope and mechanism of this organic reaction, establishing the theoretical foundation for contemporary triazole synthesis. However, the uncatalyzed Huisgen reaction typically required elevated temperatures and produced mixtures of regioisomers, limiting its synthetic utility for preparing specific triazole derivatives.

The revolutionary advancement in triazole chemistry came with the development of copper-catalyzed azide-alkyne cycloaddition in 2002, independently reported by Morten Meldal at the Carlsberg Laboratory and Valery Fokin and K. Barry Sharpless at the Scripps Research Institute. This copper-catalyzed variant, known as copper-catalyzed azide-alkyne cycloaddition, enabled the selective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions with excellent regioselectivity. The development of this methodology has been particularly significant for the synthesis of complex triazole derivatives such as 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole.

The historical significance of triazole chemistry extends beyond synthetic methodology to encompass significant discoveries in pharmaceutical applications. The discovery of antifungal activities of azole derivatives in 1944 led to the development of important antifungal medications, establishing triazoles as privileged structures in medicinal chemistry. This pharmaceutical relevance has driven continued research into novel triazole derivatives and their potential therapeutic applications, contributing to the ongoing interest in compounds such as 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole.

Contemporary research in triazole chemistry has revealed the versatility of these compounds across multiple scientific disciplines. The 1,2,3-triazole ring system has emerged as a pharmacophore capable of interacting with specific biological targets, while also serving as a valuable linkage unit in chemical biology applications. The development of sophisticated triazole derivatives has enabled researchers to explore new frontiers in drug discovery, materials science, and supramolecular chemistry, establishing triazoles as indispensable tools in modern chemical research.

Research Objectives and Academic Relevance

The academic investigation of 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole is driven by multiple research objectives that span fundamental chemistry and applied sciences. Primary research goals focus on understanding the unique reactivity patterns exhibited by this compound, particularly the influence of the specific substitution pattern on chemical behavior and synthetic utility. Researchers aim to elucidate how the combination of benzyl, chloromethyl, and ethyl substituents affects the electronic properties of the triazole ring and subsequently influences reaction mechanisms and product selectivity.

A significant area of academic interest involves the systematic study of synthetic methodologies for preparing 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole and related derivatives. Research objectives include developing efficient synthetic routes that maximize yield and purity while minimizing environmental impact. The optimization of reaction conditions, including solvent selection, temperature control, and catalyst systems, represents a crucial aspect of current research efforts aimed at making these compounds more accessible for various applications.

The compound's potential as a versatile synthetic intermediate constitutes another major research focus. The presence of the reactive chloromethyl group provides opportunities for nucleophilic substitution reactions that can introduce additional functional groups, expanding the chemical space accessible from this starting material. Academic research seeks to explore the scope and limitations of these transformations, developing new methodologies for functionalizing the chloromethyl position while maintaining the integrity of the triazole ring system.

Mechanistic studies represent a fundamental component of research into 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole chemistry. Understanding the detailed mechanisms of reactions involving this compound provides insights into broader principles of triazole reactivity and enables the rational design of new synthetic transformations. Recent computational studies have provided valuable information about transition state structures and energy barriers in triazole-forming reactions, contributing to a deeper understanding of the factors controlling reactivity and selectivity.

The academic relevance of research into this compound extends to its potential applications in medicinal chemistry and drug discovery. The 1,2,3-triazole moiety is recognized as a privileged structure in pharmaceutical research due to its ability to form specific interactions with biological targets. Research objectives include investigating how the specific substitution pattern in 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole influences biological activity and developing structure-activity relationships that can guide the design of new therapeutic agents.

Contemporary research also emphasizes the role of this compound in advancing click chemistry applications. The development of new click reactions and the optimization of existing methodologies remain active areas of investigation, with 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole serving as both a product of click chemistry and a starting material for further click transformations. This dual role makes the compound particularly valuable for studying the scope and limitations of click chemistry methodologies.

Table 1: Structural and Physical Properties of 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole

Table 2: Historical Milestones in Triazole Chemistry Development

Propiedades

IUPAC Name |

1-benzyl-4-(chloromethyl)-5-ethyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-2-12-11(8-13)14-15-16(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYFISXQRCACHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1CC2=CC=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Stepwise Process:

- Oxidation of Benzotriazole: Benzotriazole reacts with potassium permanganate in an aqueous medium under alkaline conditions, producing an acid salt intermediate. This step is facilitated by the use of sodium hydroxide or potassium hydroxide as the base (see).

- Decarboxylation: The acid salt is then subjected to high-temperature decarboxylation in an organic solvent such as dimethylformamide (DMF) or dimethylacetamide (DMAC), leading to the formation of 1H-1,2,3-triazole derivatives (see).

Key Data:

| Parameter | Conditions | Reagents | Yield | Reference |

|---|---|---|---|---|

| Oxidation | 40-100°C, 1-6 hours | Potassium permanganate, NaOH/KOH | 86-91% | |

| Decarboxylation | 130-180°C, 6-18 hours | Organic solvent (DMF/DMAC) | 90-95% |

Notes:

- The molar ratio of benzotriazole to potassium permanganate is critical, typically 1:0.5-3.

- The process is scalable and yields high purity products, suitable for further functionalization.

Cycloaddition Reactions for Triazole Formation

The Huisgen 1,3-dipolar cycloaddition, catalyzed by copper or ruthenium complexes, is a widely used method for synthesizing 1,2,3-triazoles, especially with terminal alkynes and azides.

Catalytic Routes:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Utilizes copper(I) catalysts to produce 1,4-disubstituted triazoles efficiently.

- Ruthenium Catalysis: Enables selective formation of 1,5-disubstituted triazoles, often used for more complex or sterically hindered substrates.

Application to Benzyl Derivatives:

Key Data:

| Catalyst | Substrate | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cp*RuCl(COD) | Benzyl azide + phenylacetylene | 45°C, 30 min | >95% | |

| Cp2Ni-Xantphos | Benzyl bromide + alkynes | Room temp, 2 hours | 71% |

Notes:

- The choice of catalyst influences regioselectivity, favoring either 1,4- or 1,5-disubstituted products.

- These methods are highly versatile, allowing for the introduction of various substituents on the triazole ring.

Derivatization of Benzotriazole Intermediates

An alternative route involves functionalizing benzotriazole derivatives with chloromethyl and ethyl groups, followed by cycloaddition or substitution reactions.

Procedure Highlights:

- Benzotriazole is first chloromethylated using reagents like chloromethyl methyl ether or formaldehyde derivatives under basic conditions.

- The chloromethylated intermediate is then reacted with ethyl sources or subjected to nucleophilic substitution to introduce the ethyl group at the desired position.

- Final cycloaddition with azides or alkynes yields the target triazole derivative.

Notes:

- This approach allows for precise control over substitution patterns.

- It requires careful control of reaction conditions to prevent over-alkylation or side reactions.

Data Summary Table

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions with other azides or alkynes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield azides, nitriles, or other substituted triazoles .

Aplicaciones Científicas De Investigación

1-Benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds, particularly as a scaffold for developing new drugs.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Materials Science: It is used in the synthesis of advanced materials, such as polymers and coordination complexes, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Triazole derivatives are widely studied due to their versatility in click chemistry and pharmacological relevance. Below is a detailed comparison of 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole with structurally analogous compounds:

Substituent Effects on Reactivity and Yield

Key Observations :

- Chloromethyl vs. Ethynyl : The chloromethyl group in the target compound offers a reactive handle for alkylation or cross-coupling, whereas ethynyl groups (e.g., in 3ac and 3ae) enable conjugation or polymerization .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl in chloromethyl) increase electrophilicity at C4, while electron-donating groups (e.g., 4-MeOPh in 3ac) enhance resonance stabilization .

- Yield Optimization: Copper-azide nanoparticles (CANP) significantly improve yields (e.g., 85–97% for ethynyl derivatives) compared to traditional methods, though data for the chloromethyl analog is lacking .

Crystallographic and Structural Insights

- Chloromethyl Derivatives: No crystallographic data is available for the target compound. However, analogs like 3ac and 3be (1-(2-bromobenzyl)-4-(3-fluoro-4-methylphenyl)-5-ethynyl-triazole) reveal planar triazole cores with substituent-dependent packing. For example, ethynyl groups in 3ac facilitate π-π interactions, while bromine in 3be induces halogen bonding .

- Software Tools : Programs like SHELXL and WinGX are indispensable for refining displacement parameters and generating ORTEP diagrams .

Challenges and Limitations

- Synthetic Complexity : Introducing chloromethyl groups may require stringent conditions to avoid side reactions (e.g., hydrolysis or elimination).

- Data Gaps: Limited published data on the target compound’s spectroscopic or biological properties necessitates further study.

Actividad Biológica

Overview

1-Benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The compound features a triazole ring, which is known for its diverse biological properties, including antimicrobial and anticancer activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole typically involves the Huisgen cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) salts. This method allows for the efficient formation of the triazole ring structure . The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-benzyl-4-(chloromethyl)-5-ethyltriazole |

| Molecular Formula | C₁₂H₁₄ClN₃ |

| CAS Number | 1936135-69-1 |

| Molecular Weight | 239.71 g/mol |

Antimicrobial Activity

Research indicates that 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole exhibits significant antimicrobial properties. In one study, derivatives of triazole compounds demonstrated effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism underlying this activity may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole has been evaluated through various in vitro studies. Notably, compounds containing the triazole moiety have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibition of TS leads to apoptosis in cancer cells .

| Cell Line | IC₅₀ (μM) | Comparison with Standard Drugs |

|---|---|---|

| MCF-7 | 1.1 | Better than Doxorubicin |

| HCT-116 | 2.6 | Comparable to standard drugs |

| HepG2 | 1.4 | Superior to 5-Fluorouracil |

The compound's effectiveness against these cell lines suggests its potential as a lead compound in cancer therapy.

The mechanism by which 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole exerts its biological effects involves several pathways:

- Enzyme Inhibition : The interaction with thymidylate synthase inhibits DNA synthesis in cancer cells.

- Metal Coordination : The triazole ring can coordinate with metal ions, potentially influencing various biochemical pathways.

- Substitution Reactions : The chloromethyl group can participate in nucleophilic substitution reactions, leading to diverse derivatives with altered biological activities .

Case Studies

Several studies have highlighted the biological efficacy of triazole derivatives:

- A study on triazole-tethered compounds showed significant antiproliferative activity against multiple cancer cell lines .

- Another investigation focused on the development of new triazole-based drugs targeting Chagas disease demonstrated that modifications to the benzyl ring could enhance potency and selectivity against Trypanosoma cruzi .

Q & A

Basic: What is the most reliable synthetic route for 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole, and how can regioselectivity be ensured?

Answer:

The compound can be synthesized via the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which ensures regioselective formation of the 1,4-disubstituted triazole core. To achieve this:

- Use a pre-functionalized alkyne (e.g., propargyl chloride for the chloromethyl group) and an azide precursor (e.g., benzyl azide for the benzyl group).

- Optimize reaction conditions (e.g., Cu(I) source like CuSO₄/sodium ascorbate, solvent polarity, and temperature) to suppress non-catalyzed pathways that yield 1,5-regioisomers .

- Confirm regiochemistry via ¹H NMR: 1,4-triazoles typically show a singlet for the triazole C-H proton at δ ~7.5–8.0 ppm, while 1,5-isomers exhibit a deshielded resonance .

Basic: What spectroscopic techniques are critical for characterizing 1-benzyl-4-(chloromethyl)-5-ethyl-1H-1,2,3-triazole?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Identify substituent environments. For example, the benzyl group’s aromatic protons appear as multiplets (δ ~7.2–7.4 ppm), while the ethyl group’s methyl protons resonate as a triplet (δ ~1.2–1.4 ppm) .

- IR Spectroscopy : Confirm functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹) and triazole ring vibrations (~1450–1600 cm⁻¹) .

- HRMS : Validate molecular weight and isotopic patterns (e.g., Cl’s M+2 peak) .

Advanced: How can the reactivity of the chloromethyl group in this compound be exploited for further functionalization?

Answer:

The chloromethyl group is a versatile electrophile for nucleophilic substitution (SN2) or cross-coupling reactions:

- SN2 Reactions : React with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) to introduce functionalities like -NH₂ or -SH .

- Cross-Coupling : Use Pd-catalyzed reactions (e.g., Suzuki-Miyaura) by converting Cl to a better leaving group (e.g., triflate) for aryl/alkyl coupling .

- Monitor reaction progress via TLC or LC-MS, and characterize products using 2D NMR (e.g., HSQC, HMBC) to confirm bond formation .

Advanced: What computational methods are suitable for studying the electronic properties of this triazole derivative?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides insights into:

- Electrostatic potential maps : Identify reactive sites (e.g., electron-deficient chloromethyl group) .

- Frontier molecular orbitals : Predict reactivity in nucleophilic/electrophilic reactions .

- Use software like Gaussian or ORCA with basis sets (e.g., 6-31G*) for geometry optimization and vibrational frequency analysis .

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL or WinGX provides:

- Precise bond lengths/angles : Confirm triazole ring planarity and substituent orientations .

- Anisotropic displacement parameters : Assess thermal motion and disorder in the chloromethyl group .

- Deposit CIF files in databases (e.g., CCDC) for reproducibility .

Advanced: What strategies are recommended for evaluating the pharmacological potential of this compound?

Answer:

- In vitro assays : Screen for antimicrobial activity (e.g., MIC against Gram+/Gram- bacteria) or antiviral activity (e.g., SARS-CoV-2 protease inhibition) using cell-based models .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace chloromethyl with hydroxymethyl) and compare bioactivity .

- Molecular docking : Simulate interactions with target proteins (e.g., viral proteases) using AutoDock or Schrödinger .

Advanced: How can contradictions in spectral data (e.g., NMR shifts) between synthetic batches be resolved?

Answer:

- Replicate synthesis : Ensure consistent reagent purity and reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

- Advanced NMR techniques : Use DEPT-135 to distinguish CH₂/CH₃ groups or NOESY to confirm spatial proximity of substituents .

- Comparative analysis : Cross-reference with literature data for analogous triazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.